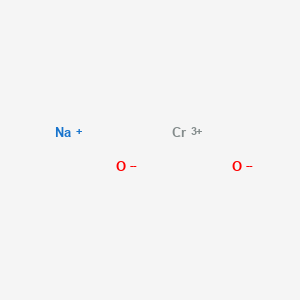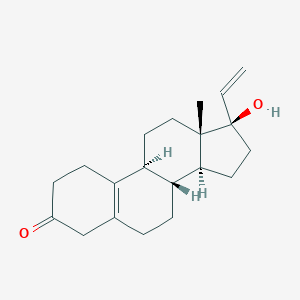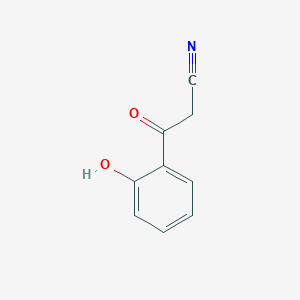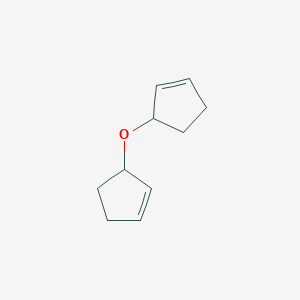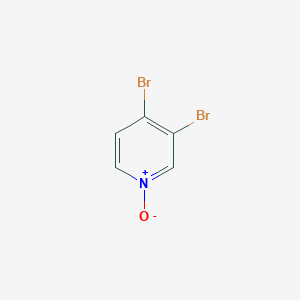
3,4-Dibromopyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromopyridine 1-oxide (DBPO) is a chemical compound that has been used in various scientific research applications. It is a halogenated pyridine derivative that has gained attention due to its unique properties and potential applications in different fields of study.
科学的研究の応用
3,4-Dibromopyridine 1-oxide has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying biological systems. It has been used to synthesize various organic compounds, including pyridine derivatives, and has been used as a catalyst in the oxidation of alcohols and ketones. 3,4-Dibromopyridine 1-oxide has also been used as a probe for studying the binding of ligands to proteins and DNA.
作用機序
The mechanism of action of 3,4-Dibromopyridine 1-oxide is not fully understood, but it is believed to act as an oxidizing agent. It can react with various functional groups, including alcohols, ketones, and thiols, to produce the corresponding oxidized products. In biological systems, 3,4-Dibromopyridine 1-oxide has been shown to react with DNA and proteins, leading to oxidative damage.
生化学的および生理学的効果
3,4-Dibromopyridine 1-oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4-Dibromopyridine 1-oxide can induce oxidative damage to DNA and proteins, leading to cell death. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 3,4-Dibromopyridine 1-oxide can induce liver toxicity and oxidative stress.
実験室実験の利点と制限
3,4-Dibromopyridine 1-oxide has several advantages for lab experiments, including its ease of synthesis and its ability to act as both a reagent and a catalyst. However, it also has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for research on 3,4-Dibromopyridine 1-oxide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as a probe for studying biological systems. 3,4-Dibromopyridine 1-oxide could be used to study the binding of ligands to proteins and DNA, as well as the mechanisms of oxidative damage. Finally, further studies are needed to determine the mechanism of action of 3,4-Dibromopyridine 1-oxide and its potential applications in organic synthesis and catalysis.
Conclusion
In conclusion, 3,4-Dibromopyridine 1-oxide is a halogenated pyridine derivative that has gained attention due to its unique properties and potential applications in various fields of study. Its synthesis method is relatively simple, and it has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying biological systems. 3,4-Dibromopyridine 1-oxide has several advantages for lab experiments, but it also has some limitations. Further research is needed to determine its potential applications in anticancer therapy, as a probe for studying biological systems, and in organic synthesis and catalysis.
合成法
3,4-Dibromopyridine 1-oxide can be synthesized by reacting 3,4-dibromopyridine with hydrogen peroxide in the presence of a catalyst. The reaction occurs at room temperature and produces 3,4-Dibromopyridine 1-oxide as the main product. The purity of the product can be increased by recrystallization from a suitable solvent. The synthesis of 3,4-Dibromopyridine 1-oxide is relatively simple and can be done on a large scale.
特性
CAS番号 |
13535-02-9 |
|---|---|
製品名 |
3,4-Dibromopyridine 1-oxide |
分子式 |
C5H3Br2NO |
分子量 |
252.89 g/mol |
IUPAC名 |
3,4-dibromo-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)3-5(4)7/h1-3H |
InChIキー |
FIBNBZXWIOAHKT-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC(=C1Br)Br)[O-] |
正規SMILES |
C1=C[N+](=CC(=C1Br)Br)[O-] |
同義語 |
3,4-Dibromopyridine 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
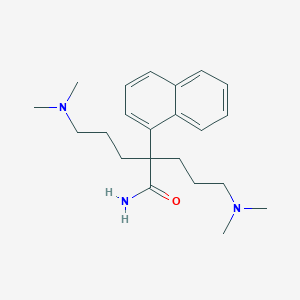
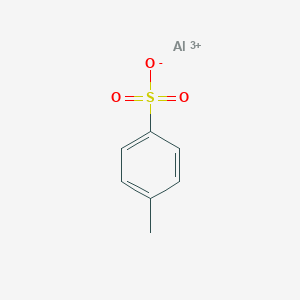

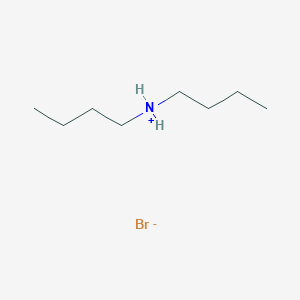

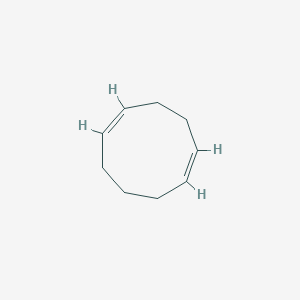
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
